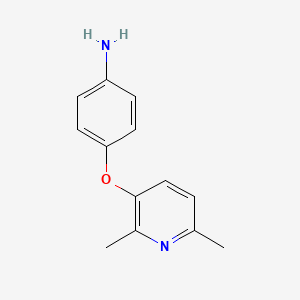
4-(2-Methylsulfonylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylsulfonylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxy group substituted with a methylsulfonyl group at the ortho position and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylsulfonylphenoxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-methylsulfonylphenol, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, forming 2-methylsulfonylaniline.
Etherification: The 2-methylsulfonylaniline is then reacted with a halogenated phenol derivative under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by etherification using continuous flow reactors to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylsulfonylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium amide (NaNH2) in liquid ammonia are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methylsulfonylphenoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylsulfonylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-nitroaniline: Similar in structure but with a methoxy group instead of a methylsulfonyl group.
N-Methylaniline: Aniline derivative with a methyl group attached to the nitrogen atom.
Uniqueness
4-(2-Methylsulfonylphenoxy)aniline is unique due to the presence of both a methylsulfonyl group and a phenoxy group, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H13NO3S |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
4-(2-methylsulfonylphenoxy)aniline |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)13-5-3-2-4-12(13)17-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3 |
Clave InChI |
CBUOYQBZNFFFOZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1OC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)


![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)


![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)

![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)

![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)


